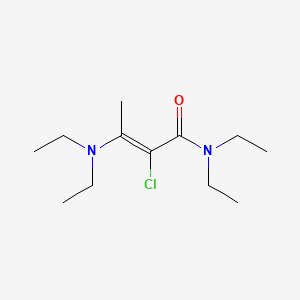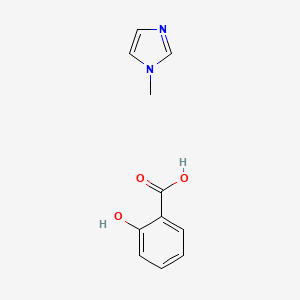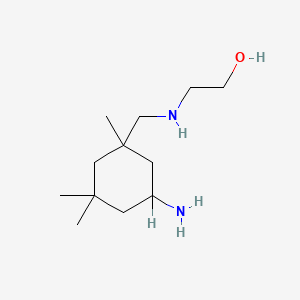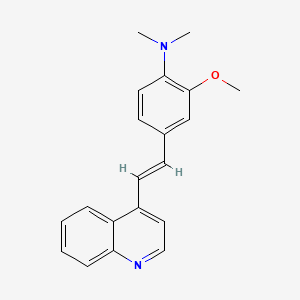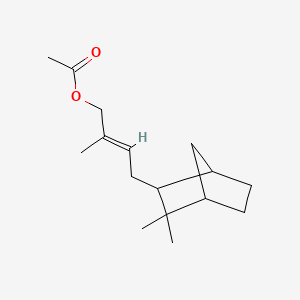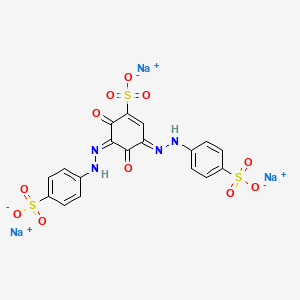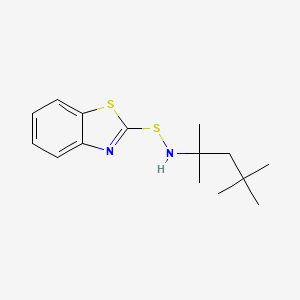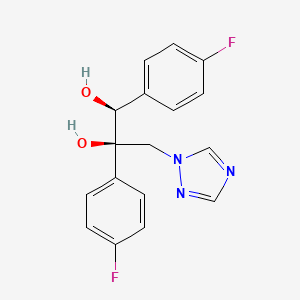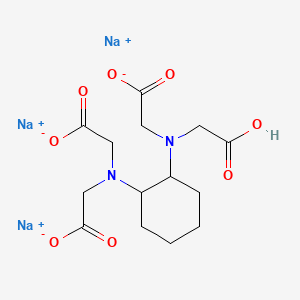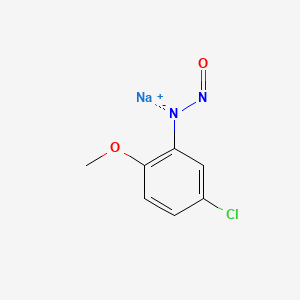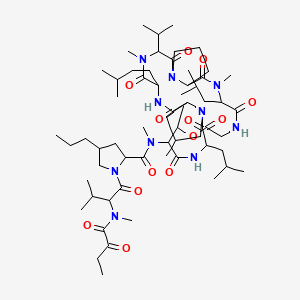
3-Tetradecene, 14,14-diethoxy-, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecene, 14,14-diethoxy-, (3E)- is an organic compound with the molecular formula C18H36O2. It is a derivative of tetradecene, characterized by the presence of two ethoxy groups at the 14th carbon position and a double bond at the 3rd carbon position in the E-configuration. This compound is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-diethoxy-, (3E)- typically involves the reaction of tetradecene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Tetradecene, 14,14-diethoxy-, (3E)- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity tetradecene and ethyl alcohol.
Catalyst: Industrial-grade acid catalysts.
Reactor Type: Continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tetradecene, 14,14-diethoxy-, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide for ethoxy group substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
3-Tetradecene, 14,14-diethoxy-, (3E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tetradecene, 14,14-diethoxy-, (3E)- involves its interaction with molecular targets through its double bond and ethoxy groups. These interactions can lead to various chemical transformations, such as:
Molecular Targets: Enzymes and receptors that interact with the double bond or ethoxy groups.
Pathways Involved: Pathways involving oxidation, reduction, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
3-Tetradecene, 14,14-diethoxy-, (3E)- can be compared with similar compounds such as:
3-Tetradecene, 14,14-dimethoxy-, (3E)-: Similar structure but with methoxy groups instead of ethoxy groups.
3-Tetradecene, 14,14-diethoxy-, (3Z)-: Similar structure but with a Z-configuration of the double bond.
Uniqueness
The unique combination of the E-configuration double bond and ethoxy groups at the 14th position makes 3-Tetradecene, 14,14-diethoxy-, (3E)- distinct in its reactivity and applications.
Eigenschaften
CAS-Nummer |
71487-11-1 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
(E)-14,14-diethoxytetradec-3-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7+ |
InChI-Schlüssel |
YXGAUZQOHNRRDM-BQYQJAHWSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCCCCC(OCC)OCC |
Kanonische SMILES |
CCC=CCCCCCCCCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


